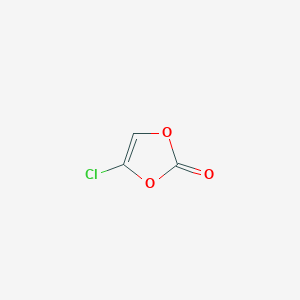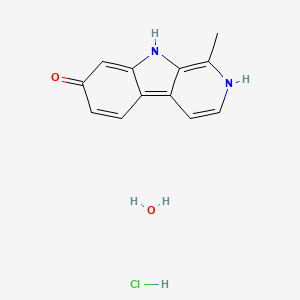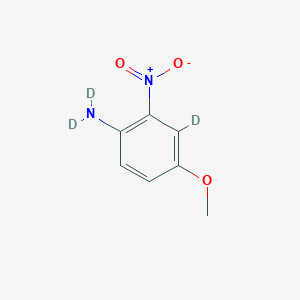
N,N,3-trideuterio-4-methoxy-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterated version, 4-Methoxy-2-nitroaniline-d3, is often used in scientific research for its unique isotopic properties.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process involves treating 4-Methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration using deuterium oxide (D2O) or other deuterium sources under specific conditions .
Analyse Chemischer Reaktionen
4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-nitroaniline-d3 is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of isotopically labeled compounds, which are essential in studying reaction mechanisms and kinetics.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of isotopically labeled drugs for pharmacokinetic studies.
Industry: The compound is used in the production of dyes and pigments, where its isotopic labeling helps in studying the degradation and stability of these products
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in various biochemical reactions, influencing the compound’s overall activity. The deuterium atoms in the compound provide stability and help in tracing the compound’s metabolic fate .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2-nitroaniline-d3 can be compared with other similar compounds such as:
2-Methoxy-4-nitroaniline: This compound has the methoxy and nitro groups in different positions on the aniline ring, leading to different chemical properties and reactivity.
4-Amino-3-nitroanisole: This compound has an amino group instead of a methoxy group, resulting in different reactivity and applications.
2-Nitro-p-anisidine: This is another positional isomer with distinct chemical properties and uses .
4-Methoxy-2-nitroaniline-d3 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways.
Eigenschaften
Molekularformel |
C7H8N2O3 |
|---|---|
Molekulargewicht |
171.17 g/mol |
IUPAC-Name |
N,N,3-trideuterio-4-methoxy-2-nitroaniline |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i4D/hD2 |
InChI-Schlüssel |
QFMJFXFXQAFGBO-JJBFAFJOSA-N |
Isomerische SMILES |
[2H]C1=C(C=CC(=C1[N+](=O)[O-])N([2H])[2H])OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)
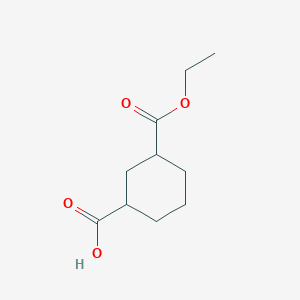
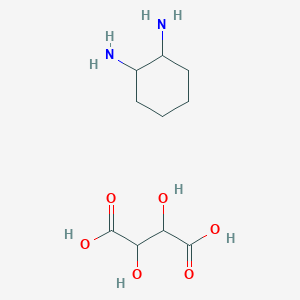
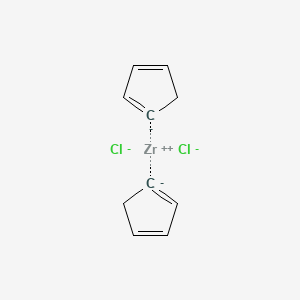

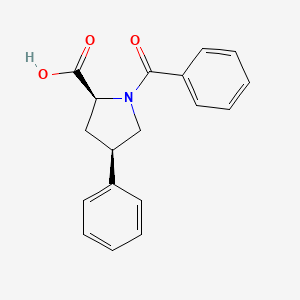
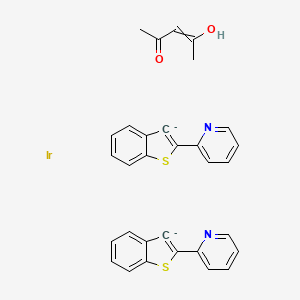

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
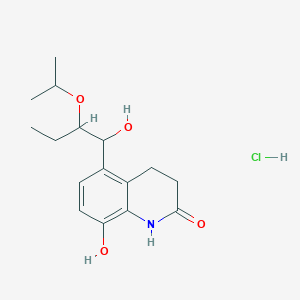
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
